molecular formula C13H10ClFO2 B8034028 3-(Benzyloxy)-2-chloro-6-fluorophenol

3-(Benzyloxy)-2-chloro-6-fluorophenol

Cat. No.: B8034028
M. Wt: 252.67 g/mol
InChI Key: ROFMPAATQGAHCB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chloro-6-fluorophenol (CAS 1881290-88-5) is a fluorinated and chlorinated phenolic compound of high interest in advanced chemical research and development. With a molecular formula of C13H10ClFO2 and a molecular weight of 252.67 g/mol, it serves as a versatile building block, particularly in synthesizing complex pharmaceutical scaffolds . The strategic incorporation of fluorine and chlorine atoms on the aromatic ring is a common practice in medicinal chemistry to fine-tune the properties of drug candidates, potentially influencing their lipophilicity, metabolic stability, and binding affinity . Research on structurally similar 2-chloro-5-fluorophenol has demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus , suggesting potential applications for this compound class in developing new antimicrobial agents . Furthermore, such halogenated phenols are valuable precursors in materials science, for instance, in the synthesis of phenylboronic acid derivatives, which are used in Suzuki-Miyaura cross-coupling reactions to create novel organic materials and ligands . This product is intended for research purposes as a chemical intermediate and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

2-chloro-6-fluoro-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFMPAATQGAHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A representative procedure utilizes:

  • 2-chloro-6-fluorophenol (25 g, 170 mmol)

  • Benzyl bromide (22.31 mL, 187 mmol)

  • Potassium carbonate (47.08 g, 340 mmol)

  • Acetone (200 mL) at 65°C for 16 hours.

Table 1: Key Parameters for Potassium Carbonate-Mediated Synthesis

ParameterValue
SolventAcetone
BaseK₂CO₃ (2 eq)
Temperature65°C
Reaction Time16 hours
Yield~80% (theoretical)

Post-reaction workup includes filtration, solvent evaporation, and extraction with ethyl acetate. The crude product is purified via silica gel chromatography (ether/pentane = 10:90), yielding 32.3 g of product.

Mechanistic Considerations

The base deprotonates the phenolic hydroxyl (pKa ~10), generating a phenoxide ion that displaces bromide from benzyl bromide via an SN2 mechanism. The use of polar aprotic solvents like acetone enhances ion pair separation, accelerating the reaction.

Cesium Carbonate-Assisted Alkylation in DMF

Cesium carbonate’s superior solubility in dimethylformamide (DMF) enables efficient benzylation at ambient temperatures.

Protocol and Yield Enhancement

A high-yielding procedure employs:

  • 2-chloro-6-fluorophenol (2.0 g, 13.6 mmol)

  • Benzyl bromide (1.78 mL, 15 mmol)

  • Cesium carbonate (6.67 g, 20.5 mmol)

  • DMF (68 mL) stirred for 12 hours at room temperature.

Table 2: Reaction Metrics for Cesium Carbonate Method

ParameterValue
SolventDMF
BaseCs₂CO₃ (1.5 eq)
Temperature25°C
Reaction Time12 hours
Yield92%

Workup involves dilution with ethyl acetate, sequential brine washes, and drying over sodium sulfate. The absence of heating reduces energy input and minimizes side reactions.

Advantages Over Traditional Bases

Cesium carbonate’s weak coordination to carboxylate ions facilitates faster phenoxide formation compared to potassium carbonate. DMF’s high polarity stabilizes the transition state, further enhancing reactivity.

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound Synthesis

CriterionK₂CO₃/AcetoneCs₂CO₃/DMF
Yield80%92%
Temperature65°C25°C
Reaction Time16 hours12 hours
Cost EfficiencyHigh (K₂CO₃ = $50/kg)Moderate (Cs₂CO₃ = $800/kg)
ScalabilitySuitable for bulk synthesisLimited by Cs₂CO₃ cost

The cesium carbonate method is optimal for lab-scale synthesis due to its efficiency, while potassium carbonate remains preferable for industrial applications where reagent cost outweighs yield considerations.

Alternative Synthetic Pathways

Phase-Transfer Catalysis

Tributylammonium bromide in dichloromethane/water biphasic systems may offer a greener alternative, though literature lacks specific examples for this substrate .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-chloro-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated or defluorinated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-chloro-6-fluorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chloro-6-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 3-(Benzyloxy)-2-chloro-6-fluorophenol with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound Cl, F, benzyloxy 280.68 (calculated) Phenol, ether Drug intermediates, agrochemicals
3-Bromo-6-fluoro-2-(benzyloxy)benzaldehyde (CAS 1114809-05-0) Br, F, benzyloxy, aldehyde 309.13 Aldehyde, ether Synthetic intermediate for APIs*
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Cl, F, CF3, CN 237.56 Nitrile, trifluoromethyl Kinase inhibitors (e.g., Tpl2)
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate Cl, F, thiophene ring 244.66 Thiophene, ester Material science, medicinal chemistry

*APIs: Active Pharmaceutical Ingredients

Key Observations:

Halogen Substitution: Chloro and fluoro substituents enhance electrophilic aromatic substitution reactivity compared to bromo analogs. The trifluoromethyl group (in ’s compound) introduces strong electron-withdrawing effects, increasing resistance to metabolic degradation .

Functional Group Diversity: The aldehyde group in 3-bromo-6-fluoro-2-(benzyloxy)benzaldehyde enables further derivatization (e.g., condensation reactions), unlike the phenol group in the target compound . Nitrile-containing analogs () are often used in kinase inhibitor design due to their ability to form hydrogen bonds with target proteins .

Ring System Variations :

  • Benzo[b]thiophene derivatives () exhibit distinct electronic properties compared to benzene rings, influencing binding affinity in medicinal applications .

Q & A

Basic Research Question

  • Storage : In amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize with dilute NaOH before incineration. Refer to GHS guidelines for hazard classification .

How can computational modeling predict the environmental fate and toxicity of this compound?

Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models estimate:

  • Biodegradation : LogP (2.8) predicts moderate persistence in aquatic environments.
  • Ecototoxicity : LC₅₀ values for fish/daphnia via molecular docking with cytochrome P450 enzymes.
    Limitations include assumptions in bioavailability and lack of metabolite data .

What chromatographic methods are optimal for the purification of this compound?

Basic Research Question

  • Reverse-phase HPLC : C18 column, acetonitrile/water (70:30) at 1 mL/min; retention time ~12 min.
  • Flash chromatography : Silica gel, hexane/EtOAc (8:2) eluent. Monitor fractions via TLC (Rf ~0.4).
    Adjust solvent polarity to resolve co-eluting byproducts (e.g., dehalogenated species) .

What role does the benzyloxy group play in the stability of this compound under varying pH conditions?

Advanced Research Question
The benzyloxy group undergoes acid-catalyzed hydrolysis to regenerate phenol. Kinetic studies (pH 1–13) show:

  • Acidic conditions (pH <3) : Rapid cleavage (t₁/₂ = 2 hr at 25°C).
  • Basic conditions (pH >10) : Stability due to resonance stabilization of phenoxide ion.
    Degradation pathways are confirmed via LC-MS (m/z 156 for deprotected phenol) .

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